molecular formula C7H7F3N2 B3170746 2-Methyl-5-(trifluoromethyl)pyridin-3-amine CAS No. 945971-08-4

2-Methyl-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B3170746
CAS RN: 945971-08-4
M. Wt: 176.14 g/mol
InChI Key: FPCJKWOZRCRSAP-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethyl)pyridin-3-amine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of TFMP derivatives, including “this compound”, has been reported in various methods . For instance, an amination replacement reaction involving 4H-pyran-4-one 3c intermediate with ammonia at 65 °C gave pyridin-4 (1H)-one 3d, which was subsequently treated with POBr 3 to generate the bromide intermediate 3e in 51 min .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . In a related compound, the F atoms of the trifluoromethyl group are disordered over two sites in a 0.683 (14):0.317 (14) ratio .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 162.11 g/mol, XLogP3-AA of 1.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 0, Exact Mass of 162.04048265 g/mol, Monoisotopic Mass of 162.04048265 g/mol, Topological Polar Surface Area of 38.9 Ų, and Heavy Atom Count of 11 .

Mechanism of Action

The biological activities of TFMP derivatives, including “2-Methyl-5-(trifluoromethyl)pyridin-3-amine”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future directions of “2-Methyl-5-(trifluoromethyl)pyridin-3-amine” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-6(11)2-5(3-12-4)7(8,9)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCJKWOZRCRSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (51 mg, 0.247 mmol) and 10% Pd/C, (50% wet, 10 mg, 4.70 μmol) in EtOH (10 mL) were combined in a Parr hydrogenation flask. The reaction mixture was purged of air under vacuum and pressurized with hydrogen (33 psi). The flask was shaken for 18 h. An additional portion of 10% Pd/C, (50% wet, 20 mg, 9.40 μmol) was added and the mixture was hydrogenated (40 psi) overnight. The reaction mixture was filtered through Celite® and the filter cake was washed with EtOH. The combined filtrate and washings were concentrated in vacuo and purified by silica gel chromatography to provide 2-methyl-5-(trifluoromethyl)pyridin-3-amine (17 mg, 399% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.93 (s, 1 H), 7.13 (s, 1H), 5.56 (s, 2 H), 2.31 (s, 3 H); MS (ESI) m/z; 177.0 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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